molecular formula C9H6BrNO2 B13211051 1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene CAS No. 61266-34-0

1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene

Cat. No.: B13211051
CAS No.: 61266-34-0
M. Wt: 240.05 g/mol
InChI Key: GVDGXGDWXLRQLM-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene is an organic compound characterized by a bromine atom attached to a propynyl group, which is further connected to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of propargyl alcohol using phosphorus tribromide (PBr3) to produce propargyl bromide. This intermediate is then reacted with 4-nitrobenzene under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize by-products and ensure the safety of the operation .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is leveraged in various synthetic applications. Additionally, the nitro group can participate in redox reactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a versatile compound for synthetic and research purposes .

Properties

CAS No.

61266-34-0

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

1-(3-bromoprop-1-ynyl)-4-nitrobenzene

InChI

InChI=1S/C9H6BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2

InChI Key

GVDGXGDWXLRQLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCBr)[N+](=O)[O-]

Origin of Product

United States

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